molecular formula C18H17N5O2S B11259678 9-ethyl-8-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-1,9-dihydro-6H-purin-6-one

9-ethyl-8-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-1,9-dihydro-6H-purin-6-one

Cat. No.: B11259678
M. Wt: 367.4 g/mol
InChI Key: KCTXTEQUCQHTHR-UHFFFAOYSA-N
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Description

9-ETHYL-8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ETHYL-8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethyl group at the 9th position. The oxazole ring is then synthesized separately and attached to the purine core through a sulfanyl linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

9-ETHYL-8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

9-ETHYL-8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-ETHYL-8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE: Lacks the ethyl group at the 9th position.

    9-ETHYL-8-{[(2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE: Lacks the methyl group on the oxazole ring.

Uniqueness

The presence of both the ethyl group at the 9th position and the methyl group on the oxazole ring makes 9-ETHYL-8-{[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE unique. These substitutions can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

9-ethyl-8-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1H-purin-6-one

InChI

InChI=1S/C18H17N5O2S/c1-3-23-15-14(16(24)20-10-19-15)22-18(23)26-9-13-11(2)25-17(21-13)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,19,20,24)

InChI Key

KCTXTEQUCQHTHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)NC=N2)N=C1SCC3=C(OC(=N3)C4=CC=CC=C4)C

Origin of Product

United States

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